

# Technical Guide: 2-Bromo-4-phenylthiazole (CAS No. 57516-16-2)

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## Compound of Interest

Compound Name: *2-Bromo-4-phenylthiazole*

Cat. No.: *B1277947*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-phenylthiazole**, a key heterocyclic building block in medicinal chemistry and materials science. It covers its physicochemical properties, synthesis, reactivity in pivotal cross-coupling reactions, and its emerging role in the development of novel therapeutic agents.

## Core Properties of 2-Bromo-4-phenylthiazole

**2-Bromo-4-phenylthiazole** is a solid, halogenated heterocyclic compound. Its key identifiers and physical properties are summarized below.

Property	Value	Reference
CAS Number	57516-16-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNS	<a href="#">[1]</a>
Molecular Weight	240.12 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	55-59 °C	
SMILES	Brc1nc(cs1)-c2ccccc2	<a href="#">[1]</a>
InChI	1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H	<a href="#">[1]</a>

## Safety and Handling

**2-Bromo-4-phenylthiazole** is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Hazard Class	Code
Acute Toxicity, Oral	H301 (Toxic if swallowed)
Serious Eye Damage	H318 (Causes serious eye damage)
Precautionary Statements	P264, P280, P301 + P310, P305 + P351 + P338, P405, P501

## Synthesis of 2-Bromo-4-phenylthiazole

The synthesis of **2-Bromo-4-phenylthiazole** is most commonly achieved via a Sandmeyer-type reaction from the readily available 2-Amino-4-phenylthiazole.[\[2\]](#)

## Experimental Protocol: Synthesis from 2-Amino-4-phenylthiazole

This procedure details the conversion of 2-Amino-4-phenylthiazole to **2-Bromo-4-phenylthiazole**.<sup>[2]</sup>

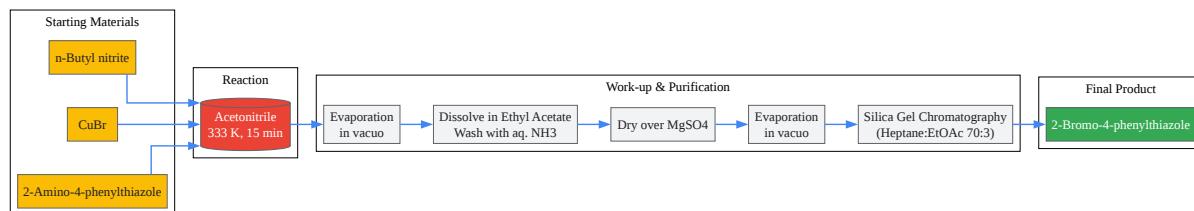
Materials:

- 2-Amino-4-phenylthiazole
- Copper(I) bromide (CuBr)
- n-Butyl nitrite
- Acetonitrile
- Ethyl acetate
- 0.1 M Ammonia solution
- Magnesium sulfate (MgSO<sub>4</sub>)
- Heptane

Procedure:

- In a round-bottom flask, dissolve 2-Amino-4-phenylthiazole (46.9 mmol) and CuBr (74.6 mmol) in acetonitrile at room temperature.
- With stirring, add n-butyl nitrite (74.6 mmol) to the solution.
- Heat the reaction mixture to 333 K. The reaction is typically complete within 15 minutes.
- Remove the solvent by evaporation under reduced pressure (in vacuo).
- Dissolve the resulting residue in ethyl acetate (50 ml).
- Wash the organic layer twice with 0.1 M ammonia solution (2 x 50 ml).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>.
- Filter and evaporate the solvent in vacuo.

- Purify the crude product by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.
- The purified product can be crystallized from a 5% solution in heptane.



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Caption: Synthetic workflow for **2-Bromo-4-phenylthiazole**.

## Reactivity and Applications in Organic Synthesis

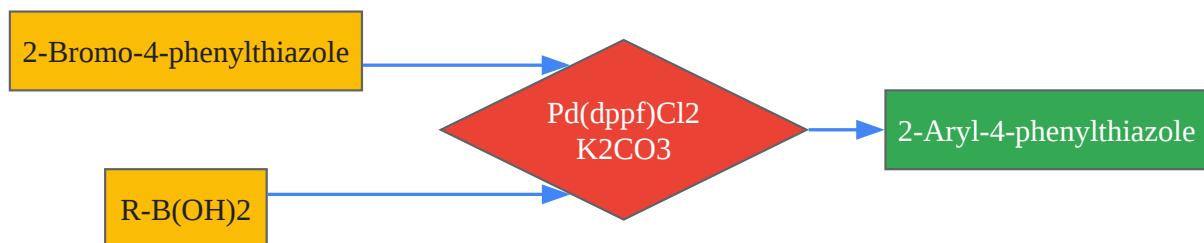
The bromine atom at the 2-position of the thiazole ring provides a reactive site for various palladium-catalyzed cross-coupling reactions. This makes **2-Bromo-4-phenylthiazole** a valuable precursor for the synthesis of more complex molecules with potential biological activities.

## Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

General Protocol for Suzuki Coupling:

- To a solution of **2-Bromo-4-phenylthiazole** in a suitable solvent (e.g., dioxane/water), add a boronic acid or ester derivative.
- Add a palladium catalyst (e.g.,  $\text{Pd}(\text{dppf})\text{Cl}_2$ ) and a base (e.g.,  $\text{K}_2\text{CO}_3$ ).
- Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
- After cooling, perform an aqueous work-up and extract the product with an organic solvent.
- Purify the product by column chromatography.



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Caption: Suzuki coupling of **2-Bromo-4-phenylthiazole**.

## Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Protocol for Heck Reaction:

- In a suitable solvent, combine **2-Bromo-4-phenylthiazole**, an alkene, a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ), a phosphine ligand (e.g.,  $\text{P}(\text{o-tolyl})_3$ ), and a base (e.g.,  $\text{NEt}_3$ ).
- Heat the mixture under an inert atmosphere.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction, filter, and concentrate.

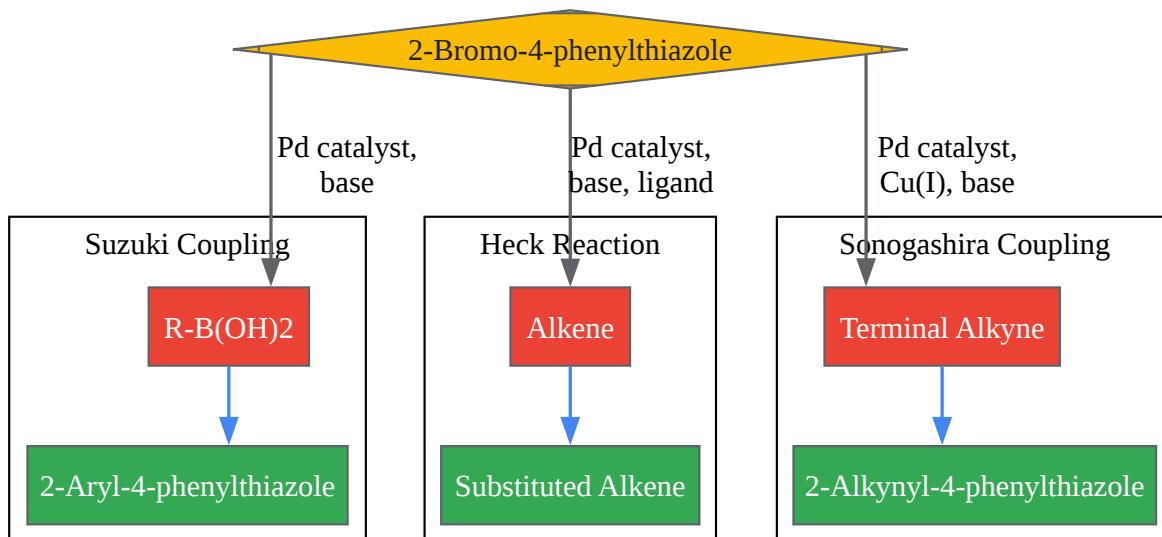
- Purify the product by chromatography.

## Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol for Sonogashira Coupling:

- To a solution of **2-Bromo-4-phenylthiazole** in a solvent like THF, add a terminal alkyne.
- Add a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ), and a base (e.g., diisopropylamine).
- Stir the reaction at room temperature or with gentle heating.
- After the reaction is complete, dilute with a solvent like ether and filter through celite.
- Wash the filtrate with aqueous solutions and dry the organic layer.
- Purify the product by column chromatography.



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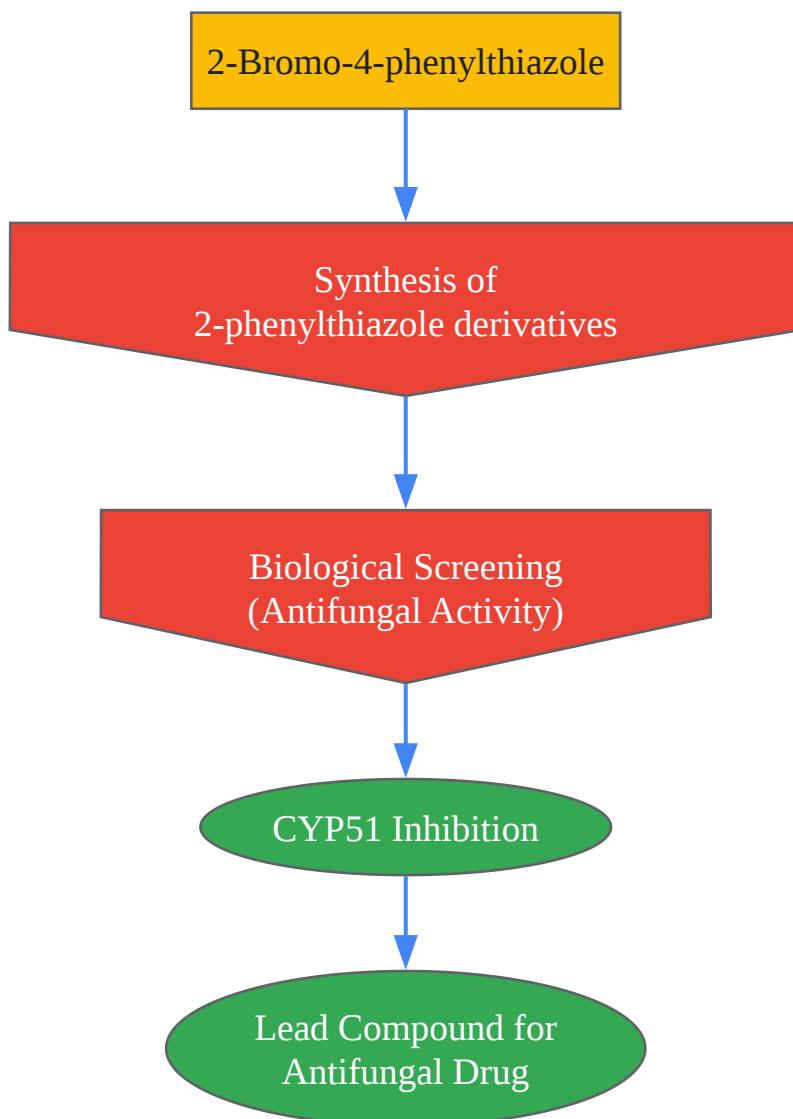
Caption: Reactivity of **2-Bromo-4-phenylthiazole** in cross-coupling reactions.

## Role in Drug Discovery and Development

The thiazole ring is a prominent scaffold in many biologically active compounds.<sup>[3]</sup> Derivatives of **2-Bromo-4-phenylthiazole** are being investigated for various therapeutic applications.

### Antifungal Agents

A notable application of the 2-phenylthiazole scaffold is in the development of novel antifungal agents. These compounds can be designed to inhibit lanosterol  $14\alpha$ -demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.<sup>[4]</sup> By using **2-Bromo-4-phenylthiazole** as a starting material, medicinal chemists can synthesize a library of derivatives with varied substituents to optimize their inhibitory activity against CYP51.<sup>[1]</sup>



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Caption: Workflow for developing antifungal agents from **2-Bromo-4-phenylthiazole**.

## Anticancer and Antimicrobial Potential

The 2-aminothiazole moiety, from which **2-Bromo-4-phenylthiazole** is derived, is a well-established pharmacophore in oncology.<sup>[5]</sup> The introduction of various substituents at the 2-position of the 4-phenylthiazole core via cross-coupling reactions allows for the exploration of structure-activity relationships in the development of new anticancer and antimicrobial agents.  
<sup>[6]</sup>

## Conclusion

**2-Bromo-4-phenylthiazole** is a versatile and valuable building block for chemical synthesis. Its defined physicochemical properties and predictable reactivity in key cross-coupling reactions make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. The demonstrated potential of its derivatives as potent biological agents underscores its significance in the ongoing quest for novel therapeutics.

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